Decane

Description

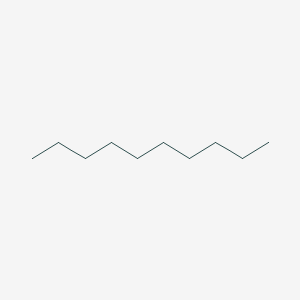

Structure

3D Structure

Properties

IUPAC Name |

decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22, Array | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | decane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Decane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37309-58-3 | |

| Record name | Polydecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37309-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024913 | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

124-18-5, 63335-87-5, 73138-29-1 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073138291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C10-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK85062OIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of n-Decane for Research Applications

Introduction: Understanding n-Decane

n-Decane (C₁₀H₂₂), a straight-chain alkane hydrocarbon, is a colorless, flammable liquid that serves as a cornerstone compound in numerous scientific and industrial research domains.[1][2] As a significant component of gasoline and kerosene, its fundamental properties are integral to fuel science; however, its utility extends far beyond this role.[1] Its well-defined characteristics—being nonpolar, immiscible with water, and possessing a relatively high boiling point—make it an ideal model compound, solvent, and reference standard for a diverse range of applications.[1][3] This guide provides an in-depth exploration of the core physicochemical properties of n-decane, linking these characteristics to their practical implications in organic synthesis, fuel combustion studies, interfacial science, and nanotechnology. By understanding the causality behind its behavior, researchers can more effectively harness n-decane to achieve precise and reproducible experimental outcomes.

Core Physicochemical Properties

The utility of n-decane in a laboratory setting is dictated by its distinct physical and chemical properties. These values, collated from authoritative databases and literature, provide the quantitative foundation for its application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Gasoline-like (in high concentrations) | [1] |

| Density | 0.730 g/cm³ (at 20 °C) | [5] |

| Boiling Point | 174 °C (at 1013 mbar) | [4] |

| Melting Point | -30 °C | [4] |

| Flash Point | 46 °C (closed cup) | [4] |

| Autoignition Temperature | 208 - 210 °C | [4][6] |

| Vapor Pressure | 1 hPa (at 16 °C) | [4] |

| Dynamic Viscosity | 0.920 mPa·s (at 20 °C) | [7] |

| Kinematic Viscosity | <7 cSt (at 40 °C) | [4] |

| Surface Tension | 23.83 mN/m (at 20 °C) | [1][8] |

| Refractive Index | n20/D 1.411 | [9] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Solvents | Miscible with nonpolar organic solvents (e.g., ethanol, hydrocarbons) | [3] |

| Octanol-Water Partition Coeff. (log P) | 5.01 | [2] |

Scientific & Methodological Context

Solvent Characteristics & Polarity

As a nonpolar aliphatic hydrocarbon, n-decane's primary intermolecular forces are weak van der Waals forces. This fundamental property is the root of its solvent behavior, adhering to the principle of "like dissolves like."[9]

-

Causality: The absence of a dipole moment and hydrogen bonding capability makes n-decane an excellent solvent for other nonpolar molecules such as oils, fats, and other hydrocarbons.[3] Conversely, it is immiscible with polar solvents like water. This distinct partitioning behavior is crucial for extraction processes and for creating the oil phase in multiphasic systems like emulsions and microemulsions.[3][10] Its high log P value (5.01) quantitatively confirms its strong lipophilic (hydrophobic) nature.[2]

Thermal & Combustion Properties

n-Decane's thermal properties are central to its role as a fuel component and surrogate.

-

Boiling and Flash Points: With a boiling point of 174°C, n-decane is significantly less volatile than shorter-chain alkanes like hexane, allowing for its use in reactions conducted at elevated temperatures without requiring high-pressure apparatus.[3] Its flash point of 46°C, the lowest temperature at which its vapors will ignite with a spark, classifies it as a flammable liquid requiring careful handling away from ignition sources.[4][7]

-

Combustion Characteristics: As a representative C10 alkane, n-decane has well-defined combustion characteristics, making it an invaluable reference compound in fuel research.[7] It is used to validate experimental models, calibrate equipment, and serve as a primary component in surrogate fuel mixtures designed to mimic the behavior of complex fuels like Jet-A.[7][11] Studies on its laminar burning velocity at various temperatures help refine kinetic models of fuel combustion.[12]

Interfacial Properties

The interface between n-decane and an aqueous phase is a subject of intense study, particularly in the context of surfactants and enhanced oil recovery.

-

Surface and Interfacial Tension: n-Decane possesses a low surface tension (23.83 mN/m).[1][8] However, the interfacial tension between n-decane and water is significantly higher (52.33 mN/m). This high interfacial tension is the reason the two liquids do not mix and is the barrier that must be overcome to form an emulsion. Surfactants and cosurfactants are used to dramatically lower this interfacial tension, enabling the formation of stable microemulsions. The study of how different surfactants and nanoparticles affect the n-decane/water interface is critical for applications ranging from drug delivery to petroleum engineering.[4]

Key Research Applications of n-Decane

The physicochemical properties of n-decane directly enable its use in several advanced research fields.

-

Fuel Combustion and Surrogate Fuels: n-Decane is a primary component for creating surrogate fuels that replicate the combustion properties of complex logistical fuels like jet fuel.[7] Its well-documented burning characteristics provide a reliable baseline for studying combustion kinetics, soot formation, and the effects of fuel additives.[5][11]

-

Organic Synthesis: Its high boiling point and chemical stability make it a suitable nonpolar medium for high-temperature organic reactions, where it acts as a solvent without participating in side reactions.[3] It is also effective for dissolving hydrophobic reactants that are insoluble in more common polar solvents.[3]

-

Emulsion and Microemulsion Science: n-Decane is widely used as the oil phase in studies of emulsion and microemulsion formation.[8][10] These systems are critical in pharmaceuticals for drug delivery, in the food industry, and in chemical engineering. The well-defined properties of n-decane allow researchers to systematically study the effects of different surfactants, cosurfactants, and process conditions on droplet size and stability.[10]

-

Nanoparticle Synthesis: In the synthesis of nanoparticles, the solvent plays a critical role in controlling particle size, shape, and stability. n-Decane can serve as a nonpolar continuous phase (oil phase) in microemulsion-based synthesis methods. This technique allows for the creation of nano-sized aqueous reaction vessels (micelles), leading to highly uniform nanoparticles.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Microemulsion

This protocol describes the preparation of a thermodynamically stable o/w microemulsion using n-decane as the oil phase via the water titration method. This method is foundational for creating nanostructured systems for drug delivery or nanomaterial synthesis.

Materials:

-

n-Decane (Oil Phase)

-

Tween 40 (Surfactant)

-

n-Butanol (Cosurfactant)

-

Purified, deionized water (Aqueous Phase)

-

Glass vials

-

Magnetic stirrer and stir bars

-

Microsyringe or calibrated pipette

Methodology:

-

Prepare Surfactant/Cosurfactant (S/CS) Mixture:

-

Prepare a stock mixture of the surfactant (Tween 40) and cosurfactant (n-butanol) at a fixed weight ratio (e.g., 2:1 w/w).

-

Causality: The cosurfactant (n-butanol) penetrates the surfactant monolayer at the oil-water interface, increasing its fluidity and flexibility. This allows the interface to curve appropriately around the nanoscale oil droplets, which is essential for reducing interfacial tension and forming a stable microemulsion.[2]

-

-

Mix Oil and S/CS:

-

In a clean glass vial, prepare several mixtures of n-decane and the S/CS stock at different weight ratios (e.g., 1:9, 2:8, 3:7... 9:1 oil-to-S/CS).

-

Ensure each mixture is homogenized by gentle vortexing or magnetic stirring.

-

-

Water Titration:

-

Place a vial containing one of the oil-S/CS mixtures on a magnetic stirrer at room temperature.

-

Slowly add purified water dropwise to the mixture using a microsyringe while stirring continuously.

-

Causality: Initially, the system will appear cloudy as a coarse emulsion forms. As more water is added, the surfactant molecules arrange themselves at the oil-water interface. At a specific composition, the interfacial tension is sufficiently low that the system spontaneously forms thermodynamically stable, transparent microemulsion droplets.

-

-

Identify Microemulsion Region:

-

Observe the mixture for a transition from a cloudy/turbid state to a clear, transparent, and single-phase liquid.

-

The point at which the mixture becomes transparent marks a point on the boundary of the microemulsion region. Record the weight percentages of water, oil, and the S/CS mixture.

-

Repeat this titration for all the prepared oil-S/CS ratios to map out the complete monophasic microemulsion region on a pseudo-ternary phase diagram.[2]

-

-

Confirm Stability:

-

Samples identified as clear microemulsions should be allowed to rest for several days at a constant temperature.

-

Thermodynamically stable microemulsions will show no signs of phase separation or cloudiness over time.[3] Centrifugation can also be used as a stress test to confirm stability.

-

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of n-decane in research.

Caption: Workflow for preparing an n-decane oil-in-water microemulsion.

Caption: Relationship between molecular and macroscopic properties of n-decane.

References

- Decane as a Fuel Research Component: Properties and Procurement Insights. (n.d.).

- Unlocking the Potential of this compound in Organic Synthesis. (n.d.).

- ICSC 0428 - this compound. (n.d.).

- This compound - Wikipedia. (n.d.).

- Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

- Experimental and QSPR Studies on the Effect of Ionic Surfactants on n-Decane–Water Interfacial Tension. (2025).

- Ripening of Nonaqueous Emulsions of n‑this compound in Dimethyl Sulfoxide Observed by Time-Resolved Spin-Echo Small-Angle Neutron Sc

- Formulation of Polymer-Augmented Surfactant-Based Oil–Water Microemulsions for Application in Enhanced Oil Recovery. (2024). ACS Omega.

- The Combustion Characteristics of n-Decane/Iso-Octane/Toluene Mixture and Jet-A Fuel Droplets in the Absence of Convection. (2012). ASME Digital Collection.

- Preparation and characterization of functional compounds encapsulated microemulsion with nonionic surfactants. (n.d.). Journal of Food and Drug Analysis.

- n-Decane for synthesis 124-18-5. (n.d.).

- Combustion of N-Decane+air Mixtures To Investigate Laminar Burning Velocity Measurements At Elevated Temper

- Experimental Study of Combustion of Polymer Added n-Decane and n-Dothis compound Droplets. (2016). ASME Digital Collection.

- Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2 Methoxyethanol and 2-Propen-1-ol in Drinking Water by Solid Phase Extract. (n.d.).

- n-Decane for synthesis 124-18-5. (n.d.).

- Surface tension of this compound as a function of temperature. (n.d.).

- This compound = 95 124-18-5. (n.d.).

- Investigation into the Impact of n-Decane, Decalin, and Isoparaffinic Solvent on Elastomeric Sealing Materials. (n.d.).

- A) Digital photos and B) micrographs of n‐this compound‐in‐dispersion (7 mL/7 mL) novel emulsions stabilized by 0.01 wt.% alumina nanoparticles and N. (n.d.).

- n-Decane. (2025).

- Effect of Water Content on Structural and Phase Behavior of Water-in-Oil (n-Decane) Microemulsion System Stabilized by Mixed Nonionic Surfactants SPAN80/TWEEN80. (n.d.).

- Synergistic effects of nanoparticles and surfactants on n-decane-water interfacial tension and bulk foam stability at high temperature. (n.d.).

- Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. (2020). RSC Publishing.

- US4146499A - Method for preparing microemulsions. (n.d.).

- A) Digital photos and B) micrographs of n‐this compound‐in‐dispersion... (n.d.).

- Influence of organic solvents on nanoparticle formation and surfactants on release behaviour in-vitro using costunolide as model anticancer agent. (2025).

- Laser synthesis of nanoparticles in organic solvents – products, reactions, and perspectives. (n.d.). Beilstein Journal of Nanotechnology.

- Solvation and Solvent-Induced Effects in Nanomaterials Synthesis. (2023). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06313D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US4971707A - Method of producing oil-in-water microemulsions - Google Patents [patents.google.com]

- 8. water-in-oil microemulsion method: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]

decane molecular structure and conformational analysis

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of n-Decane

Abstract

n-Decane (C₁₀H₂₂), a straight-chain alkane, serves as a quintessential model for understanding the structural and conformational behavior of medium-chain hydrocarbons. Its apparent simplicity belies a complex conformational landscape governed by a delicate balance of torsional and steric forces. For researchers in materials science, chemistry, and drug development, a thorough grasp of decane's conformational preferences is critical for modeling lipid bilayers, predicting physicochemical properties, and understanding the hydrophobic interactions that drive ligand-receptor binding. This technical guide provides a detailed exploration of the molecular architecture of n-decane, a foundational analysis of the energetic principles governing its shape, and an overview of the modern computational and experimental methodologies employed to study its dynamic nature.

Fundamental Molecular Structure of n-Decane

Normal-decane (n-decane) is a saturated hydrocarbon belonging to the alkane homologous series, with the chemical formula C₁₀H₂₂.[1][2][3][4] While 75 structural isomers of this compound are possible, the term typically refers to the unbranched, linear isomer, CH₃(CH₂)₈CH₃.[4]

Chemical Bonding and Hybridization

The molecular framework of this compound is constructed exclusively from covalent bonds.[2] Each of the ten carbon atoms exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[1][5] The molecule consists of 9 carbon-carbon (C-C) single bonds and 22 carbon-hydrogen (C-H) single bonds. The C-C bonds are formed from the overlap of sp³ hybrid orbitals, while the C-H bonds result from the overlap of a carbon sp³ orbital and a hydrogen 1s orbital. These single bonds (sigma bonds) permit rotation, which is the basis for this compound's conformational flexibility.[6][7]

Three-Dimensional Geometry

In its lowest energy state, the carbon backbone of n-decane adopts a planar, extended zig-zag arrangement.[1] This all-anti conformation belongs to the C₂h point group symmetry.[1] As a nonpolar molecule, its intermolecular interactions are dominated by weak van der Waals forces, specifically London dispersion forces, which accounts for its liquid state at room temperature and relatively low boiling point (174.1 °C).[1][4]

Core Principles of Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or conformational isomers) that can be interconverted by rotation about single bonds and the associated energy changes.[6][8][9] For alkanes like this compound, the stability of any given conformer is primarily determined by two types of strain.

Torsional Strain

Torsional strain, or eclipsing strain, arises from the repulsion between the electron clouds of bonds on adjacent atoms.[10][11] This strain is maximized when bonds are in an eclipsed arrangement (dihedral angle of 0°) and minimized in a staggered arrangement (dihedral angle of 60°).[12][13] The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol, which represents the barrier to rotation.[12][13]

Steric Strain

Steric strain is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[14][15] This is particularly important in alkanes larger than propane. In butane, for example, a gauche conformation (dihedral angle of 60° between the two methyl groups) is less stable than the anti conformation (180° dihedral angle) by about 3.8 kJ/mol due to steric strain between the methyl groups.[14][16][17]

Visualizing Conformations: Newman Projections

Newman projections are a powerful tool for visualizing conformations by looking down a specific carbon-carbon bond.[7][12] The front carbon is represented by a dot, and the back carbon by a circle. This representation makes it easy to see the dihedral angles between substituents and identify potential torsional and steric strain.

The Conformational Landscape of n-Decane

The principles observed in ethane and butane extend to this compound, but the longer chain introduces significantly more complexity. With nine C-C bonds capable of rotation, the number of possible conformers is vast.

The Global Minimum: All-Anti Conformation

The most stable conformer of n-decane is the fully extended, all-anti conformation, where every C-C-C-C dihedral angle is 180°.[16][18] This arrangement minimizes both torsional and steric strain, resulting in the zig-zag structure commonly drawn in textbooks and observed in its crystalline state.[19]

Gauche Conformers and the "Pentane Effect"

Rotations around the C-C bonds can introduce "kinks" in the chain, known as gauche conformations. Each gauche turn introduces approximately 3.8 kJ/mol of steric strain, similar to that in butane.[16]

A critical interaction in longer alkanes is the syn-pentane interaction , a severe steric clash that occurs when two adjacent C-C bonds adopt gauche conformations of opposite signs (e.g., a G+G- sequence). This arrangement forces the two methylene groups (CH₂) separated by three bonds into close proximity, resulting in a significant destabilization of more than 12 kJ/mol. This high energy penalty makes such conformations highly unfavorable.

The Potential Energy Surface (PES)

The potential energy surface of this compound is a complex, multi-dimensional landscape that maps the molecule's potential energy as a function of its internal coordinates (i.e., dihedral angles).[20] The surface features a single global minimum (the all-anti conformer) and thousands of local minima corresponding to various combinations of gauche and anti arrangements. At room temperature, this compound exists as a dynamic equilibrium of these conformers, rapidly interconverting between them.[18]

Table 1: Representative Energetic Costs of Interactions in Alkane Conformers

| Interaction | Type of Strain | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| H ↔ H eclipsed | Torsional | 4.0 | 1.0 |

| H ↔ CH₃ eclipsed | Torsional & Steric | 6.0 | 1.4 |

| CH₃ ↔ CH₃ eclipsed | Torsional & Steric | 11.0 | 2.6 |

| CH₃ ↔ CH₃ gauche | Steric | 3.8 | 0.9 |

| Data synthesized from analyses of ethane, propane, and butane.[14][16] |

To illustrate the fundamental energy changes during bond rotation, the potential energy diagram for butane is presented below. The principles of anti (most stable), gauche (less stable), and eclipsed (least stable) conformations apply to each bond in the this compound chain.

Caption: Potential energy diagram for butane rotation around the C2-C3 bond.

Methodologies for Conformational Analysis

Investigating the vast conformational space of this compound requires a synergistic approach combining computational modeling and experimental validation.

Computational Methods

Computational chemistry is the primary tool for exploring the conformational landscape of flexible molecules like this compound.[21] The general workflow involves generating a diverse set of initial structures, optimizing their geometries, and calculating their relative energies.

Caption: A typical workflow for computational conformational analysis.

-

Initial Conformer Generation: A starting 3D structure of n-decane is generated. A systematic search is performed by rotating each of the seven internal C-C bonds (C2-C3 through C8-C9) in 60° or 120° increments to generate a large pool of possible starting conformations.[7]

-

Molecular Mechanics (MM) Minimization: Each generated structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94s).[22] This step rapidly optimizes the geometries and removes high-energy, unstable structures.

-

Conformer Clustering: The MM-optimized structures are clustered based on geometric similarity (e.g., RMSD) to identify unique conformers and discard duplicates.

-

Quantum Mechanics (QM) Optimization: A representative structure from each cluster is selected for higher-level geometry optimization using a quantum mechanics method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[22][23] This provides more accurate geometries and relative energies.

-

Thermodynamic Analysis: Vibrational frequency calculations are performed on the QM-optimized structures to confirm they are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).[23]

-

Population Analysis: The relative populations of the conformers at a given temperature (e.g., 298 K) are calculated using the Boltzmann distribution based on their computed free energies.[23]

Experimental Techniques

While computational methods are powerful, experimental data is crucial for validating the theoretical models.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the analysis of ³J coupling constants via the Karplus equation, provides experimental data that is dependent on the dihedral angles of the molecule.[23][24] By comparing experimentally measured couplings with the Boltzmann-averaged couplings calculated from the computational ensemble, researchers can validate the predicted conformational populations.

-

X-ray Crystallography: In the solid state, X-ray diffraction has confirmed that n-decane molecules pack in the fully extended, all-anti conformation.[19]

-

Vibrational Spectroscopy (IR and Raman): Different conformers have unique vibrational spectra. The overall spectrum of a liquid sample is a population-weighted average of the spectra of all present conformers. Deconvolution of these spectra can provide insights into the conformational equilibrium.

Implications in Drug Development and Materials Science

The conformational flexibility of alkyl chains, exemplified by this compound, has profound implications:

-

Lipophilicity and Membrane Permeability: The ability of a drug molecule to partition into and cross a cell membrane is governed by its lipophilicity. The flexible, nonpolar nature of alkyl chains allows them to readily interact with the lipid core of the membrane. Understanding the energetic cost of different conformations is key to accurately modeling these interactions.

-

Ligand-Receptor Binding: When a drug with a flexible alkyl chain binds to a protein receptor, it often must adopt a specific, constrained conformation. The energy required to force the chain into this "bioactive" conformation is known as the conformational penalty. This entropic cost must be offset by favorable binding interactions. Designing rigidified analogs that pre-organize the molecule in its bioactive shape is a common strategy in medicinal chemistry to improve binding affinity and selectivity.[25]

Conclusion

n-Decane, though a simple alkane, presents a rich and complex conformational profile that is foundational to understanding the behavior of larger, more complex molecules. Its structure is a dynamic equilibrium of countless conformers, with the low-energy, all-anti state being the most populated. The interplay between torsional strain from eclipsed bonds and steric strain from gauche interactions dictates the relative stability of each conformer. Through a powerful combination of computational modeling and experimental validation, scientists can build a detailed picture of this conformational landscape, providing critical insights for fields ranging from physical chemistry to rational drug design.

References

- WebQC.Org. (n.d.). This compound (C10H22) properties.

-

Study.com. (n.d.). This compound Overview, Formula & Structure. Retrieved from [Link]

-

Study.com. (n.d.). Video: this compound Overview, Formula & Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2012, May 15). This compound C10H22 Lewis Dot Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Probability distributions of conformations of n-decane molecules in the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 3.7: Conformations of Other Alkanes. Retrieved from [Link]

-

YouTube. (2020, September 29). Alkane Conformations Experiment Part 2, Modeling Butanes. Retrieved from [Link]

-

YouTube. (2020, September 26). Alkane Conformations Experiment Part 1, Prelab. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-energy conformers of cyclothis compound. Retrieved from [Link]

-

ResearchGate. (n.d.). n-Decane | Request PDF. Retrieved from [Link]

-

Lumen Learning. (n.d.). 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 3.7 Conformations of Other Alkanes - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 3.2: Conformations of open-chain organic molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Retrieved from [https://open.ocole.org/ conformational-analysis.html]([Link] conformational-analysis.html)

-

KPU Pressbooks. (n.d.). 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

YouTube. (2024, February 12). CONFORMATIONS OF ALKANES | Newman Diagrams, Gauche, Anti-Confirmation, Staggered, Eclipsed. Retrieved from [Link]

-

YouTube. (2020, September 29). Conformations of n-Pentane, Isopentane and Cycloalkanes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Torsional strain. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Phase change data. Retrieved from [Link]

-

PubMed Central. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes. Retrieved from [Link]

-

Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Davidane, a polycyclic alkane of significant chemical and notable iconic interest: a computational study. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Gas phase thermochemistry data. Retrieved from [Link]

-

PSIBERG. (2022, September 10). Torsional Strain: Examples and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent studies on conformational analysis and steric effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2016, April 3). 2.6: Potential Energy Surfaces. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Torsional Strain. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Steric Strain. Retrieved from [Link]

-

Journal of the American Chemical Society. (1972). Conformational analysis of n-butane. Retrieved from [Link]

-

YouTube. (2024, December 31). What Is Torsional Strain In Organic Chemistry?. Retrieved from [Link]

-

PubMed. (2003, January 15). Conformational analysis by intersection: CONAN. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. This compound Overview, Formula & Structure - Lesson | Study.com [study.com]

- 3. study.com [study.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Illustrated Glossary of Organic Chemistry - Torsional strain [chem.ucla.edu]

- 11. psiberg.com [psiberg.com]

- 12. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. Torsional Strain | OpenOChem Learn [learn.openochem.org]

- 14. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 15. Steric effects - Wikipedia [en.wikipedia.org]

- 16. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Steric Strain | OpenOChem Learn [learn.openochem.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. wpage.unina.it [wpage.unina.it]

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of n-Decane Under High Pressure and Temperature

For Researchers, Scientists, and Drug Development Professionals

The Landscape of Decane's Phases: A Pressure-Temperature Perspective

The physical state of n-decane is dictated by the interplay of pressure and temperature. A phase diagram provides a map of these states and the boundaries that separate them. While the vapor-liquid and liquid-solid transitions at atmospheric pressure are well-understood, the application of high pressure dramatically alters this landscape, revealing a rich and complex behavior.

At atmospheric pressure, n-decane melts at approximately -29.7°C and boils at 174.1°C. However, as pressure increases, both the melting and boiling points rise. Of particular interest is the supercritical region, which is entered when this compound is subjected to pressures and temperatures exceeding its critical point (Pc = 2.103 MPa, Tc = 617.7 K).[1] In this state, the distinction between liquid and gas phases disappears, and the fluid exhibits unique properties, such as gas-like viscosity and liquid-like density, making it an excellent solvent.

The solid phase of n-alkanes, including this compound, also exhibits polymorphism under high pressure, meaning it can exist in different crystal structures. While detailed high-pressure solid-phase diagrams for n-decane are a subject of ongoing research, studies on homologous n-alkanes like n-dothis compound reveal the existence of various crystalline and plastic phases at elevated pressures.[2] These transitions are crucial for understanding phenomena such as wax deposition in pipelines and the formulation of solid-dosage forms in the pharmaceutical industry.

Table 1: Key Phase Transition Points for n-Decane

| Property | Value | Source |

| Melting Point (1 atm) | -29.7 °C (243.45 K) | [PubChem] |

| Boiling Point (1 atm) | 174.1 °C (447.25 K) | [PubChem] |

| Triple Point Temperature | 243.5 K | [3] |

| Triple Point Pressure | 1.404 Pa | [3] |

| Critical Temperature (Tc) | 617.7 K | [1] |

| Critical Pressure (Pc) | 2.103 MPa | [1] |

Charting the Unknown: Experimental Determination of High-Pressure Phase Behavior

The accurate determination of phase boundaries under high pressure and temperature requires specialized experimental techniques. The choice of method is dictated by the specific phase transition being investigated and the required precision. Static and synthetic methods are two primary approaches employed in these studies.[4][5]

The Static-Synthetic Method: A Window into Phase Transitions

The static-synthetic method is a robust and widely used technique for determining vapor-liquid, liquid-liquid, and solid-liquid equilibria. Its core principle lies in preparing a mixture of known composition within a high-pressure view cell and then systematically varying the temperature and pressure to observe the phase transitions visually.[4] This self-validating approach ensures that the observed phase boundaries correspond to the precisely known composition.

The following protocol outlines the key steps for determining the phase behavior of n-decane using a static-synthetic apparatus.

-

System Preparation and Calibration:

-

Thoroughly clean and dry the high-pressure view cell, which is typically equipped with sapphire windows for visual observation.

-

Calibrate the pressure transducer and temperature sensor (e.g., a platinum resistance thermometer) against certified standards to ensure accuracy.

-

Evacuate the entire system to remove any residual air or contaminants.

-

-

Sample Loading:

-

Introduce a precisely known mass of high-purity n-decane into the view cell. This can be achieved using a high-precision balance and a syringe pump for accurate volume displacement.

-

For studies involving mixtures, the second component would be introduced in a similar, precise manner.

-

-

Equilibration and Observation:

-

The view cell is placed in a thermostated bath to maintain a constant and uniform temperature.

-

The pressure within the cell is controlled by a high-pressure pump or by adjusting the volume of the cell via a movable piston.

-

The sample is continuously stirred to ensure thermal and compositional equilibrium.

-

-

Phase Transition Detection:

-

To determine a bubble point (liquid-to-vapor transition), start from a single-phase liquid state at high pressure. Slowly decrease the pressure isothermally until the first vapor bubble appears. The pressure at which this occurs is the bubble point pressure.

-

To determine a dew point (vapor-to-liquid transition), start from a single-phase vapor state at low pressure and slowly increase the pressure until the first liquid droplet is observed.

-

For solid-liquid transitions, the sample is cooled or pressurized until the first solid crystals appear. The temperature and pressure at this point define the freezing or melting curve.

-

-

Data Acquisition and Analysis:

-

Record the temperature and pressure at each observed phase transition point.

-

Repeat the measurements at different temperatures to construct the P-T phase envelope.

-

The uncertainty in the measurements is determined by the accuracy of the temperature and pressure sensors and the visual detection of the phase transition.

-

The Theoretical Underpinnings: Modeling this compound's Phase Behavior

While experimental methods provide invaluable data, theoretical models are essential for predicting and understanding the phase behavior of substances over a wide range of conditions. For n-decane, equations of state (EoS) are the primary tools used for this purpose.

The Power of Equations of State

An EoS is a mathematical relationship between state variables such as pressure, volume, and temperature. For high-pressure applications, simple models like the ideal gas law are inadequate. More sophisticated models are required to account for intermolecular forces and the finite volume of molecules.

-

Peng-Robinson (PR) Equation of State: The PR EoS is a cubic equation of state that is widely used in the oil and gas industry for its relative simplicity and good accuracy in predicting the phase behavior of non-polar and slightly polar compounds.[1] It is particularly useful for vapor-liquid equilibrium calculations.

-

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT): PC-SAFT is a more advanced, molecular-based EoS that provides a more accurate description of the thermodynamic properties of complex fluids, including long-chain n-alkanes like this compound.[6][7][8] It explicitly accounts for the chain-like nature of the molecules and their van der Waals interactions. PC-SAFT has been shown to be highly effective in predicting the phase behavior of n-alkane systems, including their mixtures, over a broad range of temperatures and pressures.[1][7][8]

The choice of EoS depends on the desired accuracy and the complexity of the system being studied. For qualitative predictions and process simulations, the PR EoS may suffice. However, for more rigorous scientific investigations and the development of high-precision models, PC-SAFT is often the preferred choice.

Beyond the Phase Diagram: Thermophysical Properties at Extremes

Understanding the phase behavior of n-decane also involves characterizing its thermophysical properties, such as density and viscosity, at high pressures and temperatures. These properties are critical for engineering design and process modeling.

-

Density: The density of liquid n-decane increases with pressure and decreases with temperature. In the supercritical region, density is highly sensitive to small changes in pressure and temperature, a property that is exploited in supercritical fluid applications.

-

Viscosity: The viscosity of liquid n-decane also increases with pressure and decreases with temperature. Accurate viscosity data is crucial for fluid flow calculations and heat transfer modeling.

Table 2: Selected Thermophysical Properties of n-Decane

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) | Viscosity (mPa·s) | Source(s) |

| 293.15 | 0.1 | 730.0 | 0.920 | [PubChem] |

| 373.15 | 10 | 684.5 | 0.405 | [NIST] |

| 473.15 | 20 | 631.2 | 0.221 | [NIST] |

| 623.15 | 5 | 335.8 | 0.058 | [NIST] |

Note: The values in this table are illustrative and have been compiled from various sources. For precise data, refer to the cited references.

Conclusion: A Foundation for Innovation